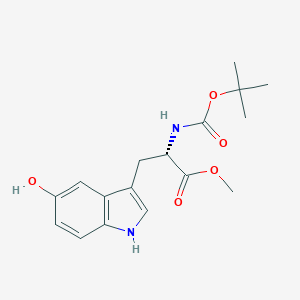

n-Boc-5-hydroxytryptophan methyl ester

Descripción general

Descripción

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-hydroxy-1H-indol-3-yl)propanoate is a chiral compound that belongs to the class of amino acid derivatives. This compound is of significant interest in organic chemistry and pharmaceutical research due to its structural complexity and potential biological activities. The presence of the indole moiety, a common structural motif in many natural products and pharmaceuticals, adds to its importance.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-hydroxy-1H-indol-3-yl)propanoate typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.

Indole Functionalization: The indole ring is introduced through a coupling reaction, often using a reagent like 5-hydroxyindole and a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The hydroxyl group on the indole ring can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, especially after deprotection.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or thiols, often under basic conditions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C17H22N2O5

- Molecular Weight : 334.37 g/mol

- CAS Number : 203736-17-8

- IUPAC Name : Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate

The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxyl group at the 5-position of the indole ring, which enhances its reactivity and utility in various applications.

Peptide Synthesis

n-Boc-5-hydroxytryptophan methyl ester is widely utilized as a building block in peptide synthesis. Its protected amino group allows for selective coupling reactions, facilitating the incorporation of tryptophan residues into peptides. This application is crucial for developing new therapeutic agents, particularly those targeting neurological disorders.

Drug Development

The unique structure of this compound enables modifications that can enhance the bioavailability and efficacy of pharmaceuticals. Researchers are exploring its potential in creating new drugs that target serotonin receptors, which are vital in mood regulation and various psychiatric conditions .

Biochemical Research

In biochemical studies, this compound serves as a tool for investigating protein interactions and enzyme activities. Its hydroxylated structure allows researchers to study metabolic pathways related to neurotransmitter synthesis, particularly serotonin and melatonin, which play crucial roles in mood regulation and sleep cycles .

Cosmetic Formulations

The properties of this compound can be leveraged in skincare products, offering benefits such as improved hydration and potential anti-aging effects. Its application in cosmetics is an emerging area of interest, particularly for products targeting skin health through amino acid profiles .

Food Industry

This compound can also be utilized as a flavoring agent or nutritional supplement in food products due to its amino acid composition. Its incorporation can enhance the nutritional profile of various food items, making it valuable in food technology .

Case Studies

Mecanismo De Acción

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-hydroxy-1H-indol-3-yl)propanoate is not fully understood, but it is believed to interact with specific molecular targets and pathways:

Molecular Targets: Potential targets include enzymes and receptors involved in metabolic pathways.

Pathways Involved: The compound may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer activity.

Comparación Con Compuestos Similares

(S)-Methyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate: Lacks the Boc protection on the amino group.

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate: Lacks the hydroxyl group on the indole ring.

Uniqueness:

- The presence of both the Boc-protected amino group and the hydroxyl group on the indole ring makes (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-hydroxy-1H-indol-3-yl)propanoate unique. These functional groups provide additional sites for chemical modification and potential interactions with biological targets, enhancing its versatility in research and potential therapeutic applications.

Actividad Biológica

n-Boc-5-hydroxytryptophan methyl ester (n-Boc-5-HTP) is a derivative of 5-hydroxytryptophan (5-HTP), an important precursor in the biosynthesis of serotonin. This compound has garnered interest in pharmacology and medicinal chemistry due to its potential biological activities, particularly in neurological and metabolic contexts. This article reviews the biological activity of n-Boc-5-HTP, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Synthesis

n-Boc-5-HTP is synthesized through a multi-step process starting from 5-hydroxytryptophan. The synthesis typically involves:

- Protection of the amino group using a Boc (tert-butyloxycarbonyl) group.

- Esterification with methanol to form the methyl ester.

- Purification to obtain the final product.

The chemical structure can be represented as follows:

n-Boc-5-HTP acts as a substrate for the enzyme aromatic L-amino acid decarboxylase (AADC), which converts it into serotonin (5-HT) in vivo. This conversion is crucial for maintaining serotonin levels, which play a significant role in mood regulation, sleep, and appetite control.

Pharmacological Effects

- Serotonergic Activity : n-Boc-5-HTP has been shown to increase serotonin levels in various biological systems, including animal models. This effect is mediated through its conversion to 5-HT by AADC .

- Neuroprotective Effects : Studies indicate that derivatives of 5-HTP may offer neuroprotective benefits, potentially reducing the risk of neurodegenerative diseases by modulating serotonin pathways .

- Antidepressant Properties : Given its role in serotonin synthesis, n-Boc-5-HTP may exhibit antidepressant-like effects. Clinical studies have suggested that 5-HTP supplementation can alleviate symptoms of depression and anxiety .

Table 1: Summary of Biological Studies on this compound

Detailed Findings

- Plant Studies : In a study involving tomato plants treated with fluorine-tagged 5-hydroxytryptophan derivatives, it was observed that these compounds significantly enhanced serotonin biosynthesis, indicating their bioavailability and potential agricultural applications .

- Cancer Research : Research on various tryptophan derivatives revealed that n-Boc-5-HTP can inhibit the L-type amino acid transporter (LAT1), which is often overexpressed in cancer cells, thus presenting a potential therapeutic avenue for cancer treatment .

- Metabolic Studies : Investigations into the metabolism of 5-Hydroxytryptamine (serotonin) highlighted that cytochrome P450 enzymes play a role in its biotransformation, which could be relevant for understanding the pharmacokinetics of n-Boc-5-HTP .

Propiedades

IUPAC Name |

methyl (2S)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(21)23-4)7-10-9-18-13-6-5-11(20)8-12(10)13/h5-6,8-9,14,18,20H,7H2,1-4H3,(H,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPXNIXOCSKSGI-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.